4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C14H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly found in various pharmaceuticals and bioactive molecules
Preparation Methods
The synthesis of 4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common synthetic route starts with the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The key intermediate, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is then subjected to further reactions to introduce the propionyl and carbaldehyde groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Biology: This compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(6-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate: This compound is a key intermediate in the synthesis of the target compound and shares similar structural features.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities, such as antimicrobial and anti-inflammatory effects.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-(6-methyl-5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O2/c1-3-13(19)12-4-5-14(15-11(12)2)17-8-6-16(10-18)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
MUHAWLPABUIVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C=O)C |
Origin of Product |
United States |
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